N-benzyl-N'-(pyridin-3-ylmethyl)ethanediamide
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Overview
Description
N-benzyl-N’-(pyridin-3-ylmethyl)ethanediamide is an organic compound that features both benzyl and pyridinyl groups attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-(pyridin-3-ylmethyl)ethanediamide typically involves the reaction between benzylamine and pyridin-3-ylmethylamine with oxalic acid derivatives. One common method involves the use of oxalic acid diamides, where the reaction is carried out in a solvent mixture of water and acetonitrile . The reaction conditions often include mild temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for N-benzyl-N’-(pyridin-3-ylmethyl)ethanediamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N’-(pyridin-3-ylmethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or pyridinyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-benzyl-N’-(pyridin-3-ylmethyl)ethanediamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-benzyl-N’-(pyridin-3-ylmethyl)ethanediamide involves its ability to coordinate with metal ions through the nitrogen atoms in the pyridinyl and amide groups. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and other applications.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N’-(pyridin-2-ylmethyl)ethanediamide
- N-benzyl-N’-(pyridin-4-ylmethyl)ethanediamide
- N-benzyl-N’-(pyridin-3-ylmethyl)thiourea
Uniqueness
N-benzyl-N’-(pyridin-3-ylmethyl)ethanediamide is unique due to its specific substitution pattern, which can influence its reactivity and coordination behavior. The presence of both benzyl and pyridinyl groups provides a versatile framework for various chemical transformations and applications.
Properties
IUPAC Name |
N-benzyl-N'-(pyridin-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-14(17-10-12-5-2-1-3-6-12)15(20)18-11-13-7-4-8-16-9-13/h1-9H,10-11H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTSOMIJNSWIEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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